
2-Methylsulfanyl-3-propylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfanyl-3-propylquinazolin-4-one, also known as MPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPQ is a member of the quinazolinone family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用机制
The exact mechanism of action of 2-Methylsulfanyl-3-propylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its potent antitumor activity. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study in cancer research. However, one of the limitations of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for the study of 2-Methylsulfanyl-3-propylquinazolin-4-one. One area of research that is currently being explored is the development of novel 2-Methylsulfanyl-3-propylquinazolin-4-one derivatives with improved solubility and bioavailability. Another area of research is the study of 2-Methylsulfanyl-3-propylquinazolin-4-one in combination with other anticancer agents, with the goal of developing more effective cancer treatments. Additionally, 2-Methylsulfanyl-3-propylquinazolin-4-one has been studied for its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, and further research in these areas may yield promising results.
合成方法
The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one involves the reaction of 2-methylthio-3-propylquinazolin-4-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of 2-Methylsulfanyl-3-propylquinazolin-4-one. The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
2-Methylsulfanyl-3-propylquinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Methylsulfanyl-3-propylquinazolin-4-one is in the field of cancer research. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
属性
IUPAC Name |
2-methylsulfanyl-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINMNCNGNJCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-3-propylquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

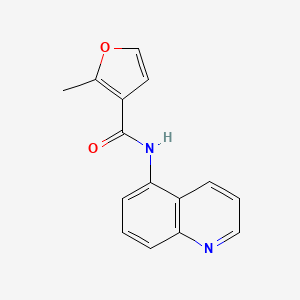
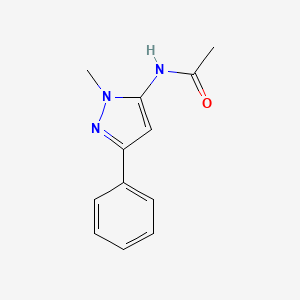

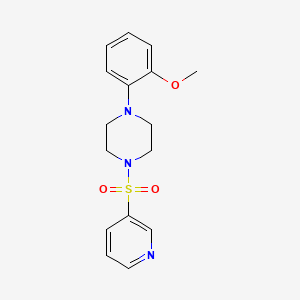
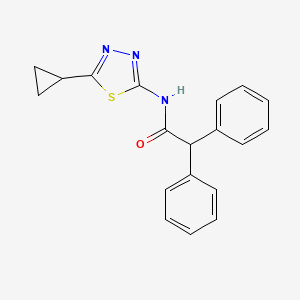

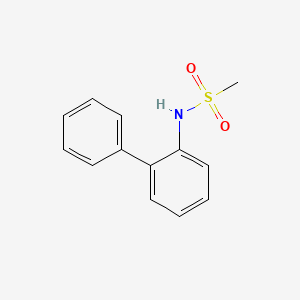
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)